reactive red 11

説明

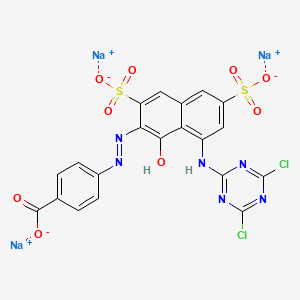

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDTYPUWMMIHGW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Cl2N6Na3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12226-08-3 | |

| Record name | Procion Brilliant Red H8-BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Reactive Red 11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE RED 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99859O21N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications of Reactive Red Dyes

Novel Synthesis Routes and Reaction Mechanisms

The development of more efficient and controlled synthesis methods for azo dyes, including reactive red dyes, is an ongoing area of research. This includes exploring continuous flow processes and targeted derivatization strategies.

Continuous flow synthesis offers significant advantages over traditional batch processes, such as enhanced reaction control, improved safety, higher throughput, and better product consistency. For azo dyes, which are typically synthesized via diazotization and coupling reactions, continuous flow systems can manage exothermic reactions more effectively and minimize byproduct formation.

Research has demonstrated the successful implementation of continuous heterogeneous synthesis for various azo dyes. For instance, a study detailed a continuous dynamic tubular reaction system for the multistep synthesis of C.I. Reactive Red 195, a representative water-soluble azo dye. This approach achieved a high throughput of 120 L/h, yielding up to 736 kg/day , with improved purity compared to the commercial product acs.org. Microreactor systems have also been employed for the continuous flow synthesis of azo dyes, achieving yields exceeding 96% for model azo dyes and over 94% for commercial azo dyes, highlighting the potential for industrial application researchgate.net. These methods often involve integrating diazotization and coupling reactions in solid-liquid heterogeneous systems, which, while challenging for water-soluble azo dyes due to potential diazonium salt precipitation, offer a pathway to large-scale, efficient production acs.orgresearchgate.net. Continuous flow processes can also be designed to handle specific reaction types, such as the synthesis of water-insoluble dyes in aqueous systems using modular cascade reactors, achieving high yields and purity nih.gov.

Chemical derivatization plays a vital role in tailoring the properties of reactive dyes. This can involve modifying the reactive groups to enhance their reactivity with textile fibers, improve hydrolytic stability, or introduce additional functionalities for specific interactions or performance enhancements.

For example, research has explored modifying reactive dyes to incorporate UV-absorbing moieties, thereby imparting UV-protection properties to dyed fabrics. These dual-functionality dyes offer the advantage of reducing the number of chemicals used in the dyeing process scispace.com. Other derivatization strategies focus on enhancing the dye's performance in analytical applications, such as improving sensitivity in chromatography nih.gov. Reactive derivatives of rhodamine, for instance, have been developed with enhanced hydrolytic stability and selective reactivity with various functional groups, enabling their use in derivatizing compounds for analysis or labeling nih.govgoogle.com. The modification of reactive sites on dye molecules can be achieved through various chemical transformations, often optimized using design of experiments methodologies to achieve higher yields and specific outcomes nih.gov.

Spectroscopic and Structural Characterization in Synthesis Research

Accurate characterization is paramount in dye synthesis to confirm the formation of the desired product, elucidate its structure, and assess its purity. Spectroscopic and chromatographic techniques are indispensable tools in this regard.

UV-Visible (UV-Vis) spectroscopy is fundamental for characterizing azo dyes, as the extended π-electron system, including the azo (-N=N-) chromophore, leads to strong absorption in the visible region. The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure and can indicate the successful formation of the conjugated system, often shifting with structural modifications or the presence of auxochromes researchgate.netscienceworldjournal.orgemerald.com.

Fourier Transform Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the synthesized dye molecules. Characteristic absorption bands help confirm the presence of key structural features associated with azo dyes.

Table 1: Characteristic FTIR Absorption Bands for Azo Dyes

| Functional Group/Bond | Characteristic IR Absorption (cm⁻¹) | Source Reference(s) |

| -OH (phenol) | 3378 | jmchemsci.com |

| -NH (amine/amide) | 3400-3309, 3291 | scienceworldjournal.org, jmchemsci.com |

| Aromatic C-H | 3085 | jmchemsci.com |

| Aliphatic C-H | 2980 | jmchemsci.com |

| -N=N- (Azo group) | 1458-1411 | scienceworldjournal.org |

| -C=O (Carbonyl) | 1643-1604 | scienceworldjournal.org |

| -C-N | 1382-1049 | scienceworldjournal.org |

| -S=O | 1141-1010 | scienceworldjournal.org |

| -C-Cl | 925-56 | scienceworldjournal.org |

| SO₂ | 1163, 1086, 1030 | jmchemsci.com |

These spectral data, when compared with known standards or theoretical predictions, allow researchers to confirm the successful synthesis and structural integrity of reactive red dyes scienceworldjournal.orgemerald.comjmchemsci.comuobaghdad.edu.iq.

Chromatographic techniques are essential for separating, identifying, and quantifying synthetic intermediates and final products, as well as detecting impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Photodiode Array (PDA) or Mass Spectrometry (MS) detectors, is widely used for dye analysis due to its high resolution and sensitivity mdpi.comuva.nlmdpi.com.

HPLC can effectively separate complex mixtures of synthetic dyes, allowing for the assessment of purity and the identification of reaction intermediates. For example, LC-MS/MS methods have been developed for the sensitive detection and identification of reactive dyes, including specific cleavage products of Reactive Red 11, after reductive bond cleavage acs.org. Comprehensive two-dimensional liquid chromatography (LC×LC) offers even greater separation power for highly complex dye mixtures, providing detailed fingerprints for characterization uva.nlbohrium.com. These techniques are crucial for monitoring reaction progress, optimizing synthesis conditions, and ensuring the quality of the final synthesized dye.

Compound List:

C.I. This compound

C.I. Reactive Red 120

C.I. Reactive Red 195

C.I. Reactive Red 198

C.I. Reactive Black 5

C.I. Reactive Red 181

Reactive Orange 1

Reactive Red 2

Reactive Blue 4

Reactive Orange 16

Tartrazine

Auramine O

Metanil yellow

Sunset yellow

Amaranth

Orange II

Acid red 73

New Coccine

Azorubine

Erythrosine B

Sudan Yellow 3G

Environmental Distribution and Physicochemical Interactions of C.i. Reactive Red 11 in Aquatic Systems

Occurrence and Persistence in Industrial Effluents

C.I. Reactive Red 11, a type of azo dye, is a significant component of wastewater discharged from textile and dyestuff industries. iwaponline.com Due to their chemical structure, reactive dyes like this compound exhibit low fixation rates during the dyeing process, with estimates suggesting that 10-50% of the dye is lost to effluents. nih.gov These dyes are designed to be stable and resistant to fading, which contributes to their persistence in aquatic environments. iwaponline.com Their high solubility in water makes conventional removal methods challenging, leading to their accumulation in water bodies. irost.ir The presence of these dyes in industrial wastewater is a primary cause of water pollution, as their complex aromatic structures are difficult to degrade naturally. iwaponline.comecoeet.com The discharge of untreated effluents containing these persistent pollutants can lead to significant environmental concerns, including reduced light transmission in water, which impacts aquatic ecosystems. researchgate.net

Adsorption Phenomena and Mechanisms on Environmental Matrices

Adsorption is a widely regarded method for the removal of dyes like this compound from wastewater due to its efficiency and economic feasibility. researchgate.net The process involves the adhesion of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The interaction between the dye and the adsorbent can be influenced by several factors, including the surface chemistry of the adsorbent and the chemical properties of the dye molecule. For anionic dyes such as this compound, the adsorption mechanism can involve electrostatic interactions, hydrogen bonding, and π-π interactions. mdpi.comresearchgate.net The effectiveness of adsorption is largely dependent on the adsorbent's surface area, porosity, and the presence of specific functional groups that can bind to the dye molecules. researchgate.netnih.gov

To understand and optimize the adsorption of this compound, researchers employ various isotherm and kinetic models to describe the experimental data.

Isotherm Models: These models describe the equilibrium state of adsorption, relating the amount of dye adsorbed by the adsorbent to the concentration of the dye in the solution at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. ecoeet.comresearchgate.net It is often used to calculate the maximum adsorption capacity.

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface. tandfonline.comspringerprofessional.de It suggests that the adsorption intensity varies with the concentration of the adsorbate.

Kinetic Models: These models are used to investigate the rate of the adsorption process and provide insights into the controlling mechanisms.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model is often found to best describe the adsorption of reactive dyes, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ecoeet.comresearchgate.nettandfonline.com

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and determine if it is the rate-limiting step. Often, the adsorption process involves multiple steps, including external diffusion and intra-particle diffusion. researchgate.net

Studies on this compound removal using formaldehyde-treated Hydroclathrus clathratus found that the Freundlich isotherm and pseudo-second-order kinetic models provided the best fit for the experimental data, indicating multilayer adsorption and chemisorption as the primary mechanism. springerprofessional.de Similarly, the adsorption of a reactive red dye onto activated carbon from Gossypium hirsutum L stalks was best described by the Langmuir model and followed second-order kinetics. researchgate.net

The chemistry of the aqueous solution plays a critical role in the efficiency of the adsorption process for this compound.

Effect of pH: The pH of the solution is a master variable affecting adsorption. researchgate.net It influences the surface charge of the adsorbent and the degree of ionization of the dye molecules. nih.gov For anionic dyes like this compound, a lower pH (acidic conditions) generally leads to higher adsorption efficiency. researchgate.net This is because at low pH, the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction between the surface and the anionic dye molecules. mdpi.com For example, the maximum removal of Reactive Red 120 using Mahagoni bark charcoal was achieved at a pH of 3. ut.ac.ir Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and a decrease in dye removal. mdpi.com However, some studies have found optimal removal at neutral or slightly alkaline pH, such as pH 8 for Hydroclathrus clathratus, suggesting that other mechanisms besides simple electrostatic attraction are also involved. tandfonline.comspringerprofessional.de

Effect of Initial Dye Concentration: The initial concentration of the dye provides the driving force to overcome the mass transfer resistance between the aqueous and solid phases. mdpi.com Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity of the adsorbent because it enhances the interaction between the dye molecules and the adsorbent's binding sites. mdpi.comiwaponline.com However, the percentage of dye removal may decrease at higher concentrations as the available active sites on the adsorbent become saturated. iwaponline.com

| Adsorbent | Reactive Dye | Optimal pH | Effect of Increasing Initial Concentration | Reference |

|---|---|---|---|---|

| Hydroclathrus clathratus | This compound | 8 | Maximum decolorization (83%) at 100 mg/L | tandfonline.com |

| Formaldehyde-treated Hydroclathrus clathratus | This compound | 8 | Maximum removal (87%) at 200 mg/L | springerprofessional.de |

| Gossypium hirsutum L Stalk Carbon | Reactive Red | 2 | Not specified | researchgate.net |

| Cumin Herb Waste Activated Carbon | Reactive Red-120 | 2 | Removal efficiency decreases at higher concentrations | researchgate.net |

| Mahagoni Bark Charcoal | Reactive Red 120 | 3 | Maximum removal at 5 mg/L | ut.ac.ir |

The search for cost-effective and efficient adsorbents has led to the development of various novel materials for dye removal.

Biosorbents: These are low-cost adsorbents derived from biological materials. nih.gov They are considered environmentally friendly and sustainable. nih.gov Seaweeds, such as Hydroclathrus clathratus, have been investigated as a potential biosorbent for removing this compound. tandfonline.com Studies have shown that both natural and chemically modified forms (e.g., formaldehyde-treated) of this seaweed can effectively remove the dye from aqueous solutions. tandfonline.comspringerprofessional.de The efficiency of biosorbents is attributed to their large surface area and the presence of functional groups that can interact with dye molecules. nih.gov

Activated Carbons: Activated carbon is a highly effective adsorbent due to its large surface area, well-developed porous structure, and chemical inertness. iwaponline.com It can be produced from a wide variety of low-cost agricultural wastes, making it an economically viable option. irost.ir Materials such as Gossypium hirsutum L (cotton) stalks, cumin herb waste, and durian peels have been successfully used to prepare activated carbon for the removal of reactive red dyes. researchgate.netresearchgate.netpjoes.com The adsorption capacity of activated carbon can be enhanced through chemical activation, for instance, using acids like sulfuric acid or phosphoric acid, which modifies the surface chemistry and porosity. ecoeet.comresearchgate.net Composite materials, such as combining activated carbon with chitosan, have also been developed to improve adsorption performance. nih.gov

| Adsorbent Type | Specific Material | Reactive Dye | Maximum Adsorption Capacity (mg/g) | Governing Model | Reference |

|---|---|---|---|---|---|

| Biosorbent | Hydroclathrus clathratus | This compound | Not specified | Freundlich | tandfonline.com |

| Biosorbent | Formaldehyde-treated H. clathratus | This compound | Not specified | Freundlich | springerprofessional.de |

| Activated Carbon | Coconut Leaf Stalk | Reactive Red B | Not specified | Langmuir | ecoeet.com |

| Activated Carbon | Gossypium hirsutum L Stalk | Reactive Red | Not specified | Langmuir | researchgate.net |

| Activated Carbon | Cumin Herb Waste | Reactive Red-120 | 47.88 | Not specified | researchgate.net |

| Activated Carbon | Durian Peel | Reactive Red 120 | 7.67 | Langmuir | pjoes.com |

Mechanistic Investigations of C.i. Reactive Red 11 Degradation Pathways

Biological Decolorization and Biotransformation Pathways

Biological treatment methods leverage the metabolic capabilities of microorganisms to break down complex organic molecules like RR11. These processes can involve direct degradation, biotransformation into less harmful compounds, or biosorption onto microbial biomass.

Microbial Biodegradation by Bacterial Strains

Bacteria play a pivotal role in the anaerobic and aerobic degradation of azo dyes. Their enzymatic machinery is capable of cleaving the azo bond (-N=N-), which is the chromophore responsible for the dye's color, leading to decolorization.

The initial step in the biodegradation of azo dyes by bacteria often involves the reductive cleavage of the azo bond. This process is primarily mediated by azoreductase enzymes . These enzymes, which can be flavin-dependent or flavin-free, function under anaerobic or low-oxygen conditions. The reductive cleavage of the azo bond in RR11 results in the formation of aromatic amines, which are often more toxic than the parent dye but are subsequently degraded by aerobic oxidative enzymes. researchgate.net

Studies have identified specific bacterial strains capable of degrading Reactive Red 11 and have begun to elucidate the metabolic pathways and identify intermediate metabolites. For instance, bacterial strains such as Enterobacter sp. and gamma proteobacteria, isolated from dye industry effluents, demonstrated significant decolorization of RR11. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degraded products revealed the presence of compounds like 5,8-dihydronapthalen-2-amine (molecular mass 145.2) and 6-(aminomethyl)-N-benzylnapthalen-2-amine (molecular mass 162). researchgate.netresearchgate.netijirset.com These findings suggest a pathway involving the initial reductive cleavage of the azo bond, followed by further breakdown of the resulting aromatic amines.

Table 1: Identified Metabolites from this compound Degradation by Bacterial Strains

| Metabolite Name | Molecular Mass (Da) | Source Bacteria | Reference |

| 5,8-dihydronapthalen-2-amine | 145.2 | Enterobacter sp., gamma proteobacteria | researchgate.netresearchgate.netijirset.com |

| 6-(aminomethyl)-N-benzylnapthalen-2-amine | 162 | Enterobacter sp., gamma proteobacteria | researchgate.netresearchgate.netijirset.com |

pH: Bacterial strains often exhibit optimal decolorization activity within a specific pH range. For example, Lysinibacillus boronitolerans CMGS-2 showed optimal degradation at alkaline pH values of 8-9, achieving up to 96.8% decolorization. ijcmas.com Conversely, other studies suggest neutral pH (around 7) or slightly acidic conditions (pH 5.5-6.0) can be optimal for different bacterial isolates degrading RR11 or similar reactive dyes. ijcmas.comresearchgate.netmdpi.comijcmas.com Generally, bacterial degradation of azo dyes is often reported to be effective in a pH range of 6.0 to 10.0. jmbfs.org

Temperature: Temperature plays a critical role in bacterial growth and enzyme activity. Optimal temperatures for RR11 decolorization by various bacterial strains typically fall between 30°C and 45°C. Lysinibacillus boronitolerans CMGS-2 demonstrated high efficiency at 45°C and remained effective even at 50°C. ijcmas.com Klebsiella oxytoca CMGS-3 showed optimal activity at 35°C, ijcmas.com while other studies reported optimal temperatures around 36°C for reactive dye degradation. ijcmas.com

Co-substrates (Carbon and Nitrogen Sources): The presence of co-substrates, such as yeast extract, glucose, or urea (B33335), often enhances bacterial growth and provides necessary reducing power for azo bond cleavage. Yeast extract, in particular, has been identified as a highly effective nutrient source, significantly boosting RR11 decolorization rates. ijcmas.comresearchgate.netscite.ai The combination of glucose and urea has also shown synergistic effects, leading to higher degradation efficiencies. researchgate.net

Incubation Conditions (Agitation vs. Static): Reports indicate that static incubation conditions often favor the decolorization of RR11 by bacterial strains compared to agitated (shaking) conditions. This is likely due to the creation of micro-anaerobic environments necessary for the initial reductive cleavage of the azo bond. ijcmas.comekb.egresearchgate.netchem-soc.sibibliomed.org However, some studies have reported higher decolorization with agitation, highlighting the varied responses depending on the specific bacterial consortium and dye. semanticscholar.org

Inoculum Concentration: The amount of bacterial culture used for inoculation can also impact degradation rates. Studies suggest that an optimal inoculum concentration, often in the range of 5-10% (v/v) or a specific optical density (OD), is required for efficient decolorization. ijcmas.comresearchgate.netbiotechrep.ir

Table 2: Optimization Parameters for Bacterial Degradation of this compound

| Parameter | Optimal Value/Condition | Effect on Decolorization | Reference(s) |

| pH | 8-9 | High (96-96.8%) | ijcmas.com |

| 7 | Favored | researchgate.net | |

| 8 | Highest | mdpi.com | |

| Temperature (°C) | 45 | High (96.8%) | ijcmas.com |

| 50 | Effective (95.9%) | ijcmas.com | |

| 35 | Optimal for K. oxytoca | ijcmas.com | |

| 36 | Optimal for RR degradation | ijcmas.com | |

| Co-substrate | Yeast extract (0.1-1 g/L) | Enhanced (up to 97.4%) | ijcmas.com |

| Glucose + Urea (1% each) | Increased (94%) | researchgate.net | |

| Incubation | Static | Favored | ijcmas.comekb.egresearchgate.netchem-soc.sibibliomed.org |

| Inoculum Conc. | 5-10% (v/v) or specific OD | Efficient | ijcmas.comresearchgate.netbiotechrep.ir |

Fungal Decolorization and Mycoremediation Strategies

Fungi, particularly white-rot fungi, are potent agents for dye degradation due to their robust extracellular enzyme systems capable of breaking down complex aromatic compounds like lignin (B12514952). These enzymes can also effectively degrade synthetic dyes, including RR11.

Fungal degradation of azo dyes is often attributed to the action of laccases , manganese peroxidases (MnP) , and lignin peroxidases (LiP) . These enzymes are secreted extracellularly and possess broad substrate specificity, allowing them to oxidize a wide range of organic compounds, including the chromophoric groups of dyes.

Laccases are copper-containing oxidases that catalyze the oxidation of phenolic compounds and aromatic amines, using molecular oxygen as the electron acceptor. They are widely produced by fungi and are crucial for the initial attack on dye molecules. researchgate.netresearchgate.nettandfonline.comtuiasi.ro

Manganese Peroxidases (MnP) and Lignin Peroxidases (LiP) are heme-dependent enzymes that require hydrogen peroxide as a co-substrate. They are known for their ability to degrade lignin and can also oxidize various recalcitrant organic pollutants, including azo dyes, by opening aromatic ring structures. tandfonline.comtuiasi.ro

These fungal enzymes can act on RR11 by oxidizing its structure, leading to decolorization and potentially further breakdown into simpler, less harmful metabolites.

Characterization of Fungal Biotransformation Products

Fungal biotransformation offers a promising avenue for the degradation of reactive dyes, leveraging the enzymatic machinery of fungi to break down complex dye structures. While specific biotransformation products for this compound were not detailed in the reviewed literature, studies on similar reactive dyes indicate that fungi can initiate degradation through various enzymatic activities, including laccases, manganese peroxidases, and lignin peroxidases semanticscholar.orgiwaponline.com. These enzymes can catalyze oxidation and reduction reactions, leading to the cleavage of azo bonds and aromatic rings. The process often involves the formation of intermediate metabolites, which can be less toxic than the parent dye, though some intermediates may retain or even exhibit increased toxicity jeeng.netresearchgate.netscielo.org.mx. For instance, the biodegradation of Reactive Red 141 by bacterial isolates has identified metabolites such as naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol jeeng.netresearchgate.netscielo.org.mx. These findings suggest that fungal biotransformation of this compound likely involves similar enzymatic attacks on its chromophoric groups and aromatic structures, leading to a cascade of degradation products.

| Metabolite Identified | Parent Dye (Example) | Source (Example Organism) |

| Naphthalene diazonium | Reactive Red 141 | Paenibacillus terrigena |

| 1,3,5-triazine-2,4-diol | Reactive Red 141 | Paenibacillus terrigena |

| p-Dinitrobenzene | Reactive Red 141 | Rhizobium radiobacter |

| 2-Nitroso naphthol | Reactive Red 141 | Rhizobium radiobacter |

Biosorption Mechanisms Using Live and Treated Biomass

Biosorption, utilizing either live or treated (dead) microbial biomass, is a widely explored method for removing reactive dyes from wastewater. The mechanisms involved are primarily physicochemical interactions, including adsorption, ion exchange, and chemisorption, driven by functional groups present on the biomass surface, such as carboxyl, hydroxyl, and amino groups semanticscholar.orgacs.orgrsc.orgmdpi.com.

Mechanisms: Biosorption often follows pseudo-second-order kinetic models, suggesting that chemisorption, involving chemical interactions between the dye molecules and the biomass surface sites, is the rate-limiting step semanticscholar.orgacs.orgtsijournals.comresearchgate.netmdpi.com. Isotherm studies frequently fit the Freundlich or Langmuir models, indicating multilayer adsorption or monolayer adsorption onto a homogeneous surface, respectively semanticscholar.orgtsijournals.commdpi.comacs.orgmdpi.com. Electrostatic interactions and cation exchange are also significant, particularly at specific pH values, where changes in surface charge of the biomass influence dye binding acs.orgmdpi.com. For anionic dyes like this compound, biosorption is generally favored at lower pH values, where the biomass surface tends to be more positively charged, facilitating electrostatic attraction semanticscholar.orgmdpi.commdpi.com.

Biomass Type: Both live and dead biomass can be effective. Live biomass may also involve biodegradation through enzymatic activity mdpi.comekb.eg. However, dead biomass can offer advantages such as greater exposure of functional groups due to cell wall disruption and simpler handling tsijournals.comehemj.com.

Parameter Influence: Biosorbent dosage, initial dye concentration, pH, and contact time are critical parameters. Increasing biomass dosage generally increases removal efficiency but decreases the uptake capacity per unit weight of biomass rsc.orgtsijournals.com. Higher initial dye concentrations can lead to saturation of active sites, reducing removal efficiency tsijournals.com. Optimal contact times are required to reach equilibrium tsijournals.com.

| Dye | Biomass Type/Source | Kinetic Model | Isotherm Model | Optimal pH | Max. Capacity (mg/g) | Citation(s) |

| This compound | Dried Rhodotorula glutinis | Pseudo-second-order | Freundlich | 1-6 | Not specified | tsijournals.commdpi.com |

| Reactive Blue 19 | Panus tigrinus (fungus) | Pseudo-second-order | Langmuir | 2 | Not specified | semanticscholar.org |

| Reactive Red 2 | Trichoderma reesei (fungus) | Pseudo-second-order | Langmuir | 3-4 | Not specified | ehemj.com |

| Reactive Blue 140 | Live Aspergillus niger | Pseudo-second-order | Langmuir/Freundlich | 6.0 | Not specified | researchgate.net |

| Reactive dye | Bacillus sp. (immobilized) | Langmuir I | Freundlich, Langmuir | 3 | 588.235 | mdpi.com |

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like reactive dyes by generating potent oxidizing species, primarily hydroxyl radicals (•OH) bibliotekanauki.plpwr.edu.plemerald.com. These processes aim for complete mineralization of the dye into environmentally benign substances such as carbon dioxide and water. Common AOPs include Fenton/Photo-Fenton processes, ozonation, photocatalysis, and electrochemical oxidation bibliotekanauki.plpwr.edu.plemerald.com. The synergistic combination of different AOPs can further enhance degradation rates by increasing the generation of reactive oxygen species pwr.edu.pl.

Photocatalytic Degradation Mechanisms

Photocatalysis utilizes semiconductor materials, such as titanium dioxide (TiO2) and zinc oxide (ZnO), activated by light (UV or visible) to degrade organic pollutants rsc.orgplos.org. The general mechanism involves:

Photoexcitation: When the semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs rsc.orgmdpi.com.

Redox Reactions: The photogenerated holes (h+) in the valence band and electrons (e-) in the conduction band are highly reactive. Holes can oxidize water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons can reduce oxygen molecules to superoxide (B77818) radicals (O2•−) rsc.orgmdpi.com.

Pollutant Degradation: These reactive oxygen species (ROS), particularly •OH radicals, are powerful oxidants that attack and degrade adsorbed dye molecules, breaking down complex structures into smaller, less harmful compounds semanticscholar.orgrsc.orguniroma1.it. The catalyst surface also plays a crucial role in adsorbing the dye and facilitating these reactions rsc.org.

Semiconductor-Based Photocatalysis (e.g., TiO2, ZnO)

TiO2 and ZnO are among the most studied semiconductor photocatalysts for dye degradation due to their efficiency, stability, low cost, and non-toxicity acs.orgplos.org.

TiO2: TiO2, particularly in its anatase and rutile phases, is widely used. Its photocatalytic activity can be enhanced through doping (e.g., with metals like Fe, Ag) or by forming composites with materials like graphene oxide or xanthan gum, which can improve light absorption and reduce electron-hole recombination ehemj.complos.orgresearchgate.net. For instance, a TiO2/Xanthan Gum composite demonstrated high degradation efficiency for Reactive Red and Reactive Turquoise dyes under solar light ehemj.com. Studies using TiO2/MWCNT composites under UVA-LED irradiation achieved significant decolorization and COD removal for reactive dyes plos.org.

ZnO: ZnO is also an effective photocatalyst, showing good performance in degrading reactive dyes semanticscholar.orgacs.org. Its photocatalytic activity can be enhanced by forming heterojunctions with other semiconductors (e.g., BiVO4) or by doping with metals like silver (Ag) acs.orgekb.eguniroma1.it. Ag-modified ZnO, for example, showed high photocatalytic performance for Reactive Red 141 under sunlight, with hydroxyl radicals playing a significant role in degradation acs.orguniroma1.it.

| Catalyst System | Target Dye | Light Source | Optimal Conditions | Degradation Efficiency | Citation(s) |

| Fe2O3/B/TiO2 | Reactive Red 198 | UV | pH 3, 0.6 g/L catalyst, 60 min | 100% | researchgate.net |

| Fe2O3/B/TiO2 | Reactive Red 198 | Visible | 90 min | 100% | researchgate.net |

| ZnO | Reactive Red 2 | Solar | pH 8, 100 mg/L H2O2, 25 mg/L dye, 90 min | 99% (color), 90% (COD) | semanticscholar.org |

| TiO2/Xanthan Gum | Reactive Red | Solar | pH 5, 25 mg/L dye, 25 mg/L catalyst, 400 mg/L H2O2, 120 min | 92.5% | ehemj.com |

| 5Ag-ZnO | Reactive Red 141 | Sunlight | 240 min | 100% | acs.org |

| ZnO/BiVO4 | Reactive Red 141 | Solar | 80 min | 100% | ekb.eg |

| TiO2/MWCNT | Reactive Red 195 | UVA-LED | 3 mg/dm3 catalyst, H2O2, 5 h | 96% (color) | plos.org |

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Dye Oxidation

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), are the primary agents responsible for the oxidative degradation of dyes in photocatalytic processes semanticscholar.orgresearchgate.netrsc.orgacs.orgmdpi.comuniroma1.it. These highly reactive species, generated from water or hydroxide ions by photogenerated holes, attack the chromophoric groups and aromatic rings of dye molecules. This non-specific oxidation leads to the cleavage of chemical bonds, ring opening, and ultimately, the mineralization of the dye into simpler compounds like CO2 and H2O semanticscholar.orgrsc.org. The presence of co-oxidants like hydrogen peroxide (H2O2) or activators like persulfate can further enhance the generation of •OH radicals and other reactive species (e.g., sulfate (B86663) radicals), thereby increasing the degradation efficiency semanticscholar.orgiwaponline.compwr.edu.pluniroma1.it.

Parameter Optimization for Photocatalytic Efficiency

Optimizing various operational parameters is crucial for maximizing the efficiency of photocatalytic dye degradation.

pH: The optimal pH for dye degradation varies depending on the dye structure and the photocatalyst used. For anionic dyes like this compound, lower pH values often favor degradation by promoting dye adsorption onto the positively charged catalyst surface and enhancing hydroxyl radical formation semanticscholar.orgehemj.commdpi.com. However, some studies show optimal pH values in the neutral to slightly alkaline range semanticscholar.orgresearchgate.netacs.org.

Catalyst Dosage: Increasing catalyst concentration generally enhances degradation efficiency up to an optimal point, beyond which it can lead to light scattering and reduced photon penetration, thus decreasing efficiency researchgate.netacs.orgplos.orgresearchgate.net.

Initial Dye Concentration: Higher initial dye concentrations can decrease degradation efficiency due to limited active sites on the catalyst surface and reduced light penetration semanticscholar.orgmdpi.com.

H2O2 Concentration: The addition of H2O2 can significantly boost degradation by increasing •OH radical production. However, excessive concentrations can lead to the scavenging of radicals, reducing efficiency semanticscholar.orgiwaponline.comuniroma1.it.

Irradiation Time/Intensity: Degradation efficiency increases with irradiation time until equilibrium is reached. Higher light intensity generally leads to faster degradation rates by increasing the generation of charge carriers iwaponline.comrsc.orguniroma1.it.

| Target Dye | Catalyst System | Parameter | Optimal Value | Degradation Efficiency | Citation(s) |

| Reactive Red 198 | Fe2O3/B/TiO2 | Catalyst Dosage | 0.6 g/L | 100% | researchgate.net |

| Reactive Red 2 | ZnO | pH | 8 | 99% | semanticscholar.org |

| Reactive Red 2 | ZnO | H2O2 Conc. | 100 mg/L | 99% | semanticscholar.org |

| Reactive Red | TiO2/Xanthan Gum | pH | 5 | 92.5% | ehemj.com |

| Reactive Red | TiO2/Xanthan Gum | Catalyst Conc. | 25 mg/L | 92.5% | ehemj.com |

| Reactive Red | TiO2/Xanthan Gum | H2O2 Conc. | 400 mg/L | 92.5% | ehemj.com |

| Reactive Red 141 | 5Ag-ZnO | Catalyst Loading | 50 mg | 100% | acs.org |

| Reactive Red 141 | 5Ag-ZnO | pH | Not specified (drop at 11) | 100% | acs.org |

| Reactive Red 198 | TiO2-Fe3O4 nanocomposite | pH | 3 | 98.1% | pwr.edu.pl |

| Reactive Red 198 | TiO2-Fe3O4 nanocomposite | Persulfate Conc. | 0.8-1 mM | 98.1% | pwr.edu.pl |

| Reactive Red 198 | TiO2-Fe3O4 nanocomposite | Catalyst Dosage | 0.19-0.3 g/L | 98.1% | pwr.edu.pl |

| Reactive Red 198 | TiO2-Fe3O4 nanocomposite | UV-LED time | 62-85 min | 98.1% | pwr.edu.pl |

| Reactive Red 2 | ZnO | pH | 10.0 | 100% | researchgate.net |

| Reactive Red 2 | ZnO | Catalyst Dosage | 2.5 g/L | 100% | researchgate.net |

| Reactive Red 2 | ZnO | Temperature | Increased | Increased | researchgate.net |

| Reactive Red 120 | TiO2/UV | pH | 3, 5, 7, 9, 11 tested | Varies | |

| Reactive Red 120 | TiO2/UV | UV intensity | Linear effect on color | Varies |

Compound List:

C.I. This compound

Reactive Red 141

Reactive Blue 19

Reactive Red 2

Reactive Blue 140

Reactive Brilliant Red HE-3B

Reactive Red 198

Reactive Red 120

Reactive Turquoise

Reactive Orange 16

Reactive Black 5

Reactive Orange 84

Reactive Yellow 145

Reactive Red 195

NOVACRON® red C-4B

Reactive Blue 19 (RB19)

Reactive Red 21 (RR21)

Reactive Red SBE

Reactive Blue 4

Reactive Blue 49

Reactive Red 238

Reactive Red 151

this compound (RR11)

Reactive Red (RR)

Reactive Red 2 (RR2)

Reactive Red 141 (RR141)

Titanium dioxide (TiO2)

Zinc oxide (ZnO)

Iron oxides (e.g., α-Fe2O3)

Hydrogen peroxide (H2O2)

Ozone (O3)

Persulfate

Hydroxyl radicals (•OH)

Superoxide radicals (O2•−)

Sodium alginate

Xanthan gum

Graphene oxide

Multi-walled carbon nanotubes (MWCNT)

BiVO4

MIL-53(Fe)

MIL-100(Fe)

Ag-ZnO

Fenton and Photo-Fenton Oxidation Systems

Fenton and photo-Fenton processes are advanced oxidation techniques that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic compounds, including textile dyes.

Generation and Role of Hydroxyl Radicals

The effectiveness of Fenton and photo-Fenton systems stems from their ability to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidants with a high redox potential (approximately 2.8 V) scielo.org.mxpjaec.pkmdpi.comnih.gov. These radicals can efficiently break down complex organic molecules into simpler, less harmful substances scielo.org.mxpjaec.pk.

In the classical Fenton reaction, the process relies on the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate hydroxyl radicals. The primary reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ scielo.org.mxnih.govmdpi.com

The photo-Fenton process enhances this degradation by incorporating light irradiation (UV or visible). Light accelerates the reduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the production of •OH radicals scielo.org.mxajol.infobrieflands.combrieflands.com. Direct photolysis of H₂O₂ can also contribute to •OH generation under irradiation ajol.info.

For azo dyes like this compound, the •OH radicals primarily attack the chromophoric azo bonds (-N=N-), initiating a cascade of reactions that lead to decolorization and subsequent degradation of the dye molecule. This process involves abstraction of hydrogen atoms and electrophilic addition reactions, breaking down the aromatic structure into intermediate products before potential mineralization scielo.org.mxpjaec.pkmdpi.comrsc.org.

Kinetic Studies and Process Variables

The efficiency of Fenton and photo-Fenton processes for dye degradation is significantly influenced by several operational parameters:

pH: Optimal degradation is typically observed under acidic conditions, with pH values around 3 being frequently reported as ideal for Fenton and photo-Fenton systems scielo.org.mxbrieflands.combrieflands.comdeswater.comjeeng.netupc.edubrieflands.comsums.ac.irarcjournals.orgnih.govsums.ac.ir. At pH values above 6, iron ions tend to precipitate as hydroxides, reducing their catalytic activity and thus the generation of •OH radicals jeeng.net. Conversely, extremely low pH values (below 2.5) can lead to the formation of oxonium ions, which stabilize H₂O₂ and reduce its reactivity with Fe²⁺, or hydrogen ions can act as •OH scavengers arcjournals.org.

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ is critical. While increasing H₂O₂ generally boosts •OH radical production and degradation rates, excessive amounts can lead to the scavenging of already formed •OH radicals, thus reducing efficiency mdpi.commdpi.combrieflands.comsums.ac.irarcjournals.orgnih.govsums.ac.iriwaponline.comdeswater.com. Optimal concentrations vary, with studies reporting values such as 75 mg/L for Reactive Red 198 brieflands.combrieflands.com and 100 mg/L for Reactive Red 195 deswater.com.

Iron Catalyst Concentration (Fe²⁺/Fe³⁺): The concentration of the iron catalyst directly impacts the rate of •OH radical generation. An optimal Fe²⁺ concentration is necessary; too little limits the reaction, while too much can also lead to •OH scavenging or precipitation issues ajol.infosums.ac.iracademicjournals.org. Optimal Fe²⁺ concentrations reported include 10 mg/L for Reactive Red 198 brieflands.combrieflands.com and 5 mg/L for other dyes ajol.info. In heterogeneous Fenton-like systems, catalyst loading also plays a role, with optimal amounts balancing active site availability and potential scavenger effects mdpi.comdeswater.comnih.gov.

Reaction Time: Degradation efficiency generally increases with reaction time as more •OH radicals are generated and interact with the dye molecules brieflands.combrieflands.comjeeng.netsums.ac.iriwaponline.com. Extended reaction times, such as 60 to 120 minutes, can lead to significant color and COD removal brieflands.comdeswater.comupc.edu.

Initial Dye Concentration: Higher initial dye concentrations can negatively impact degradation efficiency due to increased competition for •OH radicals, reduced light penetration in photo-Fenton processes, and lower oxidant-to-dye ratios brieflands.comsums.ac.iriwaponline.comdeswater.comacademicjournals.org. Optimal dye concentrations, such as 50 mg/L for Reactive Red 198 brieflands.combrieflands.com, have been reported.

Table 1: Optimal Conditions and Performance of Fenton/Photo-Fenton Processes for Reactive Red Dye Degradation

| Dye | Process Type | Optimal pH | Optimal H₂O₂ Concentration | Optimal Catalyst/Fe²⁺ Concentration | Optimal Reaction Time (min) | Max Removal/Degradation (%) | Notes | Citation(s) |

| RR198 | Photo-Fenton | 3 | 75 mg/L | 10 mg/L (Fe²⁺) | 120 | >99 (dye removal) | UV/H₂O₂/Fe²⁺ system | brieflands.combrieflands.com |

| RR195 | Fenton-like (FeNi₃/SiO₂) | 3 | 100 mg/L | 1 g/L (catalyst) | 90 | 100 (dye removal) | Heterogeneous catalyst | deswater.com |

| RR198 | Fenton | 3 | 50 mg/L | 100 mg/L (Fe²⁺) | 90 | 92 (dye removal) | sums.ac.irsums.ac.ir | |

| RR45 | Photo-Fenton | 2.9 | 1.0 mL | 3.33 x 10⁻⁵ M (Fe²⁺) | 7 | 65.25 (mineralization) | High mineralization achieved | arcjournals.org |

| General | Fenton | 3 | ~400 mg/L | ~60 mg/L (Fe²⁺) | 60 | 79 (COD reduction) | upc.edu | |

| General | Photo-Fenton | 3 | ~400 mg/L | ~60 mg/L (Fe²⁺) | 60 | 92.2 (COD reduction) | Enhanced by UV irradiation | upc.edu |

| RR141 | Heterogeneous Fenton-like | 3.5 | 0.007 - 0.033 M | Fe-ZSM-5 zeolite (catalyst) | 120 | 100 (color removal) | Complete color removal | nih.gov |

Ozonation and Combined Ozonation-Based Processes

Ozonation is an advanced oxidation process that utilizes ozone (O₃) to degrade organic pollutants, including textile dyes, through the generation of reactive oxygen species, primarily hydroxyl radicals (•OH) ut.ac.irmdpi.comelsevier.es. The efficiency of ozonation can be influenced by factors such as pH, dye concentration, and reaction time ut.ac.ir. Higher pH values can promote the formation of •OH radicals from ozone, potentially increasing degradation rates ut.ac.ir.

Combined ozonation processes, particularly those integrating ozone with hydrogen peroxide (H₂O₂) or employing catalytic ozonation with metal-based catalysts, demonstrate significantly enhanced degradation efficiencies compared to ozonation alone ut.ac.irmdpi.comelsevier.esdeswater.com. The addition of H₂O₂ to ozonation systems can lead to a synergistic effect, boosting the generation of •OH radicals and accelerating dye removal ut.ac.irmdpi.com. For instance, a combined treatment of Procion Blue dye with ozone and H₂O₂ achieved 92% degradation, outperforming pure ozonation (85%) ut.ac.ir. Iron-loaded catalysts, such as iron-loaded dead leaf ash (Fe-DLA) or iron slags, have been employed in catalytic ozonation to improve dye degradation, with •OH radicals playing a crucial role in the process mdpi.comdeswater.com. Furthermore, combining ozonation with biological treatment can be an effective strategy, as ozone can increase the biodegradability of recalcitrant compounds, facilitating subsequent microbial degradation elsevier.es.

Table 2: Performance of Ozonation and Combined Ozonation Processes for Dye Degradation

| Dye | Process Type | Key Parameters | Max Removal (%) | Notes | Citation(s) |

| Procion Blue | Ozonation | 60 mg/L dye, pH 10, 90 min | 85 | Pure ozonation | ut.ac.ir |

| Procion Blue | Combined Ozonation (O₃ + H₂O₂) | 60 mg/L dye, pH 10, 90 min, 5 g/L H₂O₂ | 92 | Enhanced degradation with H₂O₂ | ut.ac.ir |

| RB-5 | Catalytic Ozonation (Fe-DLA/O₃) | 1.0 g/min O₃, 0.5 g/L catalyst, basic pH | 98.76 | High efficiency, OH radicals involved | mdpi.com |

| C.I. Acid Red 114 | Combined Ozonation + EC | 100 mg/L dye, HRT: 2 min (O₃) + 0.85 min (EC) | High | Shorter HRT, less energy, less sludge than separate systems | researchgate.net |

| Reactive Red 24 | Heterogeneous Catalytic Ozonation (Iron slags) | Alkaline pH 11 | 100 | Complete mineralization | deswater.com |

Electrochemical Oxidation Approaches

Electrochemical oxidation (EO) is a versatile AOP that employs electrodes to generate powerful oxidizing species, including hydroxyl radicals (•OH), ozone, and active chlorine species (such as Cl₂, HOCl, and OCl⁻, especially in the presence of chloride ions), to degrade dyes ajbls.comscielo.brneptjournal.comdeswater.comasianpubs.orgresearchgate.netscielo.org.zanih.govresearchgate.net.

Anode Material: The choice of anode material significantly impacts the efficiency and mechanism of electrochemical degradation. Boron-doped diamond (BDD) anodes are highly effective for complete mineralization of organic pollutants due to their high oxygen evolution overpotential and stability researchgate.net. Dimensionally Stable Anodes (DSA), such as Ti/IrO₂–RuO₂, can achieve rapid decolorization but may produce more intermediates than BDD researchgate.net. Other anodes like graphite (B72142) and lead dioxide (PbO₂) have also been utilized ajbls.comscielo.brresearchgate.net.

Electrolyte: The presence of a supporting electrolyte, commonly NaCl, is crucial for enhancing the solution's conductivity and facilitating electrochemical reactions. In chloride-containing electrolytes, electrochemically generated active chlorine species contribute significantly to dye degradation alongside •OH radicals ajbls.comscielo.brdeswater.comasianpubs.orgscielo.org.za.

Process Variables:

Current Density: Increasing current density generally accelerates the generation of oxidizing species, leading to higher degradation rates ajbls.comdeswater.comasianpubs.orgscielo.org.za. For Reactive Red 195, removal efficiencies increased with current density, reaching up to 95.20% at 25 mA/cm² ajbls.comasianpubs.org.

pH: Electrochemical oxidation is often more effective under acidic conditions, typically pH 1-3, which promotes the formation of strong oxidants like Cl₂ and HOCl scielo.brscielo.org.za. However, some studies have reported optimal performance at neutral or slightly acidic pH for specific dyes and electrode materials ajbls.comasianpubs.org.

Electrolyte Concentration: Higher concentrations of supporting electrolytes like NaCl improve solution conductivity and, consequently, the efficiency of electrochemical processes ajbls.comdeswater.comasianpubs.orgscielo.org.za. An optimized NaCl concentration of 0.075 M was found effective for Reactive Red 195 removal ajbls.comasianpubs.org.

Reaction Time: Degradation efficiency typically increases with electrolysis time, allowing for more extensive interaction between the dye molecules and the generated oxidants ajbls.comasianpubs.org.

Table 3: Performance of Electrochemical Oxidation Processes for Reactive Red Dye Degradation

| Dye | Anode Material | Electrolyte | Optimal pH | Optimal Current Density (mA/cm²) | Optimal Electrolyte Conc. | Optimal Time (min) | Max Removal (%) | Citation(s) |

| RR195 | Graphite | NaCl | 7 | 3.75 | 0.075% | 90 | 94 | ajbls.com |

| RR195 | Graphite | NaCl | 5 | 25 | 0.075 M | 90 | 95.20 | asianpubs.org |

| RR141 | β-PbO₂ | NaCl | 1-3 | High | 1.0-2.0 g/L | 30 | High (COD) | scielo.br |

| RR120 | BDD | HClO₄ | Acidic | N/A | 1 M | Short | ~100 (decolor) | researchgate.net |

| RR120 | Ti/IrO₂–RuO₂ | HClO₄ | Acidic | N/A | 1 M | Long | ~100 (decolor) | researchgate.net |

| General | Graphite/Titanium | NaCl | 3-5 | 1.74-25 | 0.075 M | 60-90 | 90-96 | deswater.comasianpubs.orgscielo.org.za |

| RR141 | BDD | NaCl | 5-7 | High | 1.17 g/L | 30 | High (COD) | scielo.br |

Integrated and Hybrid Remediation Systems

Integrated and hybrid remediation systems combine different treatment methods to leverage their respective strengths, offering more effective and sustainable solutions for dye wastewater.

Combined Adsorption-Biological Degradation Systems

A key hybrid approach involves combining adsorption with biological degradation. Adsorption processes utilize materials like activated carbon or biomass to physically remove dyes from wastewater. This can serve as a pre-treatment step to reduce the dye concentration, making subsequent biological treatment more efficient, or as a primary removal method researchgate.netresearchgate.net. For this compound (RR11), formaldehyde-treated Hydroclathrus clathratus (FHC) demonstrated efficient removal, with studies indicating that the treated solution was non-toxic and reusable researchgate.net.

Bioremediation employs microorganisms, such as bacteria and fungi, to degrade dyes into less harmful substances. This method is considered environmentally friendly, cost-effective, and can potentially lead to complete mineralization of pollutants researchgate.netresearchgate.netomicsonline.orgsciepub.com. Bacteria are often preferred over fungi and algae for dye degradation because they are more likely to biodegrade dyes rather than just adsorb them omicsonline.org.

Various bacterial strains have shown significant decolorization and degradation capabilities. For instance, Lysinibacillus boronitolerans CMGS-2 effectively removed RR11 researchgate.net. Aspergillus niger degraded Reactive Red 195 (93%) and Reactive Green 11 (80%) researchgate.net. Bacillus spp. ETL-1982 achieved approximately 96% decolorization of Reactive Red within 36 hours and could tolerate high dye concentrations omicsonline.org. Bacillus subtilis also demonstrated effective biodegradation of Reactive Red ME4BL sciepub.com. The efficiency of biological degradation depends on factors such as the specific microbial strain, optimal temperature, pH, nutrient availability, and inoculum size researchgate.netomicsonline.org.

Table 4: Performance of Biological Degradation and Adsorption-Biological Hybrid Systems for Reactive Red Dyes

| Dye | Treatment Method | Microorganism/Adsorbent | Optimal Conditions | Max Removal (%) | Notes | Citation(s) |

| RR11 | Adsorption | FHC (Hydroclathrus clathratus) | Varies (e.g., FHC conc., pH, temp., time) | High | FHC-treated solution non-toxic and reusable. | researchgate.net |

| RR11 | Biological Degradation | Lysinibacillus boronitolerans CMGS-2 | Varies | High | Effective removal of RR11. | researchgate.net |

| RR195 | Biological Degradation | Aspergillus niger | Inoculum: 1 g%, pH 7.0, Temp. 30 °C, Glucose (1 g%), NH₄SO₄ (0.2 g%) | 93.0 | Static conditions favored decolorization. | researchgate.net |

| Reactive Green 11 | Biological Degradation | Aspergillus niger | Inoculum: 1 g%, pH 7.0, Temp. 30 °C, Glucose (1 g%), NH₄SO₄ (0.3 g%) | 80.0 | Static conditions favored decolorization. | researchgate.net |

| Reactive Red | Biological Degradation | Bacillus spp. ETL-1982 | pH 9.0, 37°C, Glucose (4 gL⁻¹) | ~96 | Decolorization via biodegradation, not adsorption. Tolerates high dye concentrations (up to 1000 mg/L). | omicsonline.org |

| Reactive Red ME4BL | Biological Degradation | Bacillus subtilis | Varies | High | Effective biodegradation. | sciepub.com |

Compound List:

C.I. This compound (RR11)

C.I. Reactive Red 120 (RR120)

C.I. Reactive Red 195 (RR195)

C.I. Reactive Red 198 (RR198)

C.I. Reactive Red 141 (RR141)

C.I. Reactive Red 45

C.I. Reactive Black 5 (RB-5)

C.I. Reactive Green 11

Procion Blue

Procion Red MX-5B

C.I. Acid Red 114

C.I. Reactive Red 24

C.I. Reactive Red 2

C.I. Reactive Brilliant Red X-3B

NOVACRON® Red C-4B

Direct Red 81

Nitrobenzene (NBE)

Advanced Analytical Techniques for Characterization and Monitoring of Reactive Red 11 and Its Metabolites

Spectrophotometric Quantification Methods

Spectrophotometric methods are fundamental in the initial assessment of dye degradation, offering rapid and straightforward quantification of color removal and changes in the chemical structure.

UV-Visible Spectroscopy for Decolorization Monitoring

UV-Visible spectroscopy is a primary tool for monitoring the decolorization of Reactive Red 11 in aqueous solutions. The concentration of the dye is directly related to its absorbance of light at a specific wavelength. For this compound, the maximum absorbance (λmax) in the visible region is observed at 540 nm, which is attributed to the chromophoric azo bond (-N=N-) and the extensive conjugated system of the molecule. researchgate.netresearchgate.net The decolorization process is monitored by measuring the decrease in the absorbance at this wavelength over time. A complete disappearance of this peak indicates the cleavage of the azo bond and thus, the loss of color. researchgate.net

In addition to the main peak in the visible region, this compound exhibits characteristic peaks in the UV region at approximately 250 nm and 325 nm, which correspond to the phenyl and naphthol rings within its structure, respectively. researchgate.net Monitoring changes in these peaks can provide further evidence of the degradation of the aromatic portions of the dye molecule. The percentage of decolorization is a key parameter calculated from UV-Vis spectral data to quantify the efficiency of the treatment process.

| Wavelength (nm) | Assignment | Observation during Degradation |

|---|---|---|

| 540 | Azo Bond Chromophore | Peak height decreases and eventually disappears, indicating color removal. researchgate.net |

| 325 | Naphthol Ring | Changes in this peak suggest degradation of the naphthol structure. researchgate.net |

| 250 | Phenyl Ring | Alterations in this peak indicate the breakdown of the phenyl component. researchgate.net |

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule and tracking their transformation during degradation. By analyzing the infrared spectrum of the dye before and after treatment, the disappearance of characteristic peaks associated with the parent molecule and the appearance of new peaks corresponding to its metabolites can be observed. This provides direct evidence of the dye's structural breakdown.

For azo dyes similar to this compound, such as Reactive Red 35, characteristic peaks are observed for N-H stretching, C-H stretching, N=N (azo) stretching, C-O stretching, and S=O stretching from the sulfonate groups. The disappearance or significant change in the peak corresponding to the azo group (around 1765-1632 cm⁻¹) is a clear indicator of the cleavage of this bond, which is the primary step in the decolorization process. nih.gov Concurrently, changes in the regions corresponding to aromatic rings and other functional groups confirm the further degradation of the molecule into smaller, simpler compounds.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance in Degradation Analysis |

|---|---|---|

| ~3504 | N-H Stretching | Changes indicate alterations in the amine groups. nih.gov |

| ~2993 | C-H Stretching | Modifications suggest changes to the hydrocarbon backbone. nih.gov |

| ~1765 | N=N Stretching (Azo Group) | Disappearance is a primary indicator of decolorization. nih.gov |

| ~1640 | C-O Stretching | Shifts can indicate the formation of new oxygen-containing metabolites. nih.gov |

| ~1377, 1306, 1100 | S=O Stretching (Sulfonate Group) | Alterations point to the transformation of the sulfonate groups. nih.gov |

Chromatographic Separation and Identification

Chromatographic techniques are indispensable for separating the complex mixture of compounds that result from the degradation of this compound and for the subsequent identification and quantification of the parent dye and its various metabolites.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective method used for the separation, identification, and quantification of this compound and its degradation products. In one analytical approach, reductive cleavage of the azo bond in this compound yields 2-amino-naphthalene-1-sulfonic acid (ANS). This cleavage product can be detected and quantified using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). nih.gov

The retention time (Rt) is a key parameter in HPLC that helps in the identification of specific compounds. For instance, in a particular LC-ESI-MS/MS analysis, the cleavage product of this compound, ANS, was identified with a retention time of 21.7 minutes. nih.gov The mass spectrometer provides further confirmation by determining the mass-to-charge ratio (m/z) of the eluted compounds. For ANS, a characteristic [M-H]⁻ ion at an m/z of 222 is observed. nih.gov This combination of retention time and mass spectral data allows for the accurate and reliable quantification of the degradation products.

| Compound | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Ion Mode |

|---|---|---|---|

| 2-amino-naphthalene-1-sulfonic acid (ANS) | 21.7 | 222 ([M-H]⁻) | Negative |

Thin-Layer Chromatography (TLC) for Degradation Product Screening

In practice, a sample of the dye solution before and after treatment is spotted onto a TLC plate. The plate is then developed in a suitable solvent system. The separation of the components is based on their differential partitioning between the stationary phase (the coating on the TLC plate) and the mobile phase (the solvent). The parent dye and its metabolites will travel different distances up the plate, resulting in distinct spots with different retardation factors (Rf values). The disappearance of the spot corresponding to the original dye and the appearance of new spots provide qualitative evidence of degradation. This technique is particularly useful for initial screening and for monitoring the progress of the degradation reaction before employing more sophisticated and quantitative methods like HPLC or GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and structural elucidation of volatile and semi-volatile metabolites formed during the degradation of this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a study on the biodegradation of this compound by Enterobacter sp. and gamma proteobacterium, GC-MS analysis of the degraded product revealed the formation of several metabolites. ijcmas.com The gas chromatogram shows distinct peaks corresponding to different compounds, and the mass spectrum of each peak provides a fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. Two of the identified metabolites were 5,8-dihydronapthalen-2-amine and 6-(aminomethyl)-N-benzylnapthalen-2-amine. ijcmas.com The identification of such aromatic amines is crucial as they can sometimes be more toxic than the parent dye molecule.

| Identified Metabolite | Molecular Mass |

|---|---|

| 5,8-dihydronapthalen-2-amine | 145.2 |

| 6-(aminomethyl)-N-benzylnapthalen-2-amine | 162 |

Voltammetric and Electrochemical Detection Methods

Electrochemical methods offer a powerful platform for the analysis of azo dyes like this compound due to their inherent electroactive nature, primarily the reducible azo (-N=N-) group. These techniques are known for their high sensitivity, rapid response, and cost-effectiveness compared to traditional chromatographic methods.

Voltammetric techniques, such as cyclic voltammetry (CV), are employed to study the redox behavior of reactive dyes. CV, often utilizing a glassy carbon electrode, can identify the electrochemical activity of the dye's chromophore group under various experimental conditions. chem-soc.si The reduction of the azo group typically produces a distinct peak in the voltammogram, and other peaks at more negative potentials can correspond to the reduction of the reactive groups (e.g., triazine ring). csbsju.edu

Adsorptive stripping voltammetry (AdSV) has emerged as a highly sensitive method for the trace determination of reactive dyes. csbsju.edu This technique involves a preconcentration step where the dye is adsorbed onto the surface of a working electrode, such as a hanging mercury drop electrode (HMDE), before the voltammetric scan is performed. This accumulation step significantly enhances the detection signal. For instance, studies on bichlorotriazine-based bisazo reactive dyes like Reactive Red 141 have demonstrated that the dye can form complexes with metal ions like Cu(II), and these complexes can be effectively adsorbed onto the HMDE. The subsequent stripping measurement of the adsorbed complex yields a new AdSV peak corresponding to the reduction of the metal ion within the complex, providing an indirect but highly sensitive analysis method. irjet.net

Furthermore, novel electrochemical sensors are being developed for the specific detection of reactive red dyes. One such sensor utilizes a composite material of tragacanth gum, chitosan, and zinc oxide (ZnO) nanoprisms. This sensor was capable of detecting Reactive Red 35 at a concentration of 25 ppm within one minute at room temperature, showcasing the potential for creating rapid and sensitive devices for environmental and industrial monitoring. openresearchlibrary.orgresearchgate.net

| Analyte | Technique | Electrode | Key Findings | Reference |

|---|---|---|---|---|

| Reactive Red 141 | Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) | Indirect analysis through Cu(II) complex formation and adsorption on the electrode surface enhances detection. | irjet.net |

| Reactive Red 35 | Voltammetric Sensor | Tragacanth gum/chitosan/ZnO nanoprism-coated gold transducer | Detected 25 ppm of the dye in 1 minute. | openresearchlibrary.orgresearchgate.net |

| Triazine-based azo dyes | Differential Pulse Voltammetry | Hanging Mercury Drop Electrode (HMDE) | Achieved detection limits around 1.0x10-8 M. | csbsju.edu |

| Triazine-based azo dyes | Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) | Achieved detection limits around 2.0x10-10 M based on the reduction of the azo group. | csbsju.edu |

Emerging Spectroscopic Techniques for In-situ Monitoring

Spectroscopic methods are indispensable for the real-time, in-situ monitoring of reactive dye concentrations and the progress of degradation processes. These non-invasive techniques can provide continuous data without the need for sample extraction.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the decolorization of this compound. The intensity of the color of the dye solution is directly proportional to its concentration, and its degradation can be tracked by measuring the decrease in absorbance at its wavelength of maximum absorbance (λmax). For this compound, the characteristic absorbance peak is observed at approximately 540 nm, which is attributed to the azo chromophore. ijcmas.com Additional intense peaks around 250 nm and 325 nm correspond to the phenyl and naphthol rings of the molecule. ijcmas.com During degradation studies, the complete disappearance of the 540 nm peak confirms the cleavage of the azo bond and thus the decolorization of the dye. ijcmas.com

Recent advancements have focused on developing integrated systems for real-time, in-situ monitoring. An apparatus featuring a 3D-printed cuvette sleeve that aligns an LED light source and an optical fiber connected to a UV-Vis spectrophotometer allows for continuous data acquisition from a reaction vessel. rsc.org This setup enables the optimization of degradation processes by monitoring reaction kinetics in real-time. rsc.org Another emerging approach is differential absorption spectroscopy, which has been utilized to create a dynamic in-situ monitoring system for the photodegradation of dyes, offering high precision by eliminating errors associated with traditional sampling methods. researchgate.net

While UV-Vis spectroscopy is excellent for monitoring the parent dye, identifying the structure of its degradation metabolites often requires other spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for characterizing the biotransformation products of reactive dyes. By comparing the FTIR spectrum of the original dye with that of the metabolites formed after degradation, changes in functional groups can be identified. For example, in the degradation of the similar Reactive Red 141, the disappearance of the peak at 1632 cm⁻¹, characteristic of the -N=N- stretching vibration, confirmed the breakdown of the azo group. researchgate.net This analysis, often coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), helps in elucidating the degradation pathway and identifying the final, smaller aromatic amine products. chem-soc.si

| Compound | Technique | Application | Key Findings | Reference |

|---|---|---|---|---|

| This compound | UV-Vis Spectroscopy | Monitoring decolorization | Disappearance of absorbance peak at 540 nm indicates degradation of the azo chromophore. | ijcmas.com |

| Various Azo Dyes | In-situ UV-Vis Spectroscopy | Real-time monitoring of electrochemical degradation | An integrated apparatus allows for continuous data collection to study reaction kinetics. | rsc.org |

| Reactive Dyes | Differential Absorption Spectroscopy | In-situ monitoring of photodegradation | Provides precise, real-time data on catalytic performance without sampling. | researchgate.net |

| Reactive Red 141 Metabolites | FTIR Spectroscopy | Characterization of degradation products | Disappearance of the -N=N- stretching vibration peak confirms azo bond cleavage. | researchgate.net |

Computational Chemistry and Modeling Approaches for Reactive Red Dye Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and activities of chemicals based on their molecular structures. wikipedia.org These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed property, such as dye affinity, color fastness, or ecotoxicity. nih.govmeilerlab.orgnih.gov

In the context of reactive dyes, QSAR/QSPR studies are pivotal for predicting their environmental fate and potential toxicity. nih.govdergi-fytronix.comdergipark.org.tr For instance, models have been developed to forecast the ecotoxicity of azo dyes by correlating molecular descriptors with endpoints like the lethal concentration (LC50) in aquatic organisms. dergi-fytronix.com Research has shown that specific functional groups, such as nitro and ether groups, can significantly influence toxicity. dergi-fytronix.com Similarly, QSAR models can predict the biodegradability of dyes or the toxicity of their degradation by-products, providing crucial data for environmental risk assessment without extensive experimental testing. nih.govresearchgate.net

These models are built using a dataset of compounds with known properties, from which a predictive equation is derived. The robustness of a QSAR/QSPR model is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high Q² value indicates good predictive power. nih.gov By analyzing the descriptors in a validated model, researchers can identify the key structural features that govern a specific property, guiding the design of new dyes with improved performance and reduced environmental impact. researchgate.net

Table 1: Example of Molecular Descriptors used in QSAR/QSPR Models for Azo Dyes This table is illustrative and represents typical descriptors found in the literature for azo dyes.

| Descriptor Category | Example Descriptors | Predicted Property |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Dye-Fiber Affinity |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Photodegradation Rate | |

| Dipole Moment | Solubility | |

| Topological | Molecular Connectivity Indices | Ecotoxicity (LC50) |

| Wiener Index | Biodegradability | |

| Quantum Chemical | Most positive/negative partial charge on an atom (qC+, qC-) | Photostability |

| Softness (s) | Reactivity | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation |

Comparative Molecular Field Analysis (CoMFA) for Dye-Substrate Interactions

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) technique that correlates the biological activity or property of molecules with their 3D shape and electrostatic characteristics. nih.govnih.gov In the study of reactive dyes, CoMFA is used to model the complex physicochemical interactions between a dye molecule and a substrate, such as cellulose (B213188) fiber. nih.govresearchgate.net This approach treats the dye-fiber binding as analogous to a ligand-receptor interaction. nih.govnih.gov

The CoMFA methodology involves several key steps. First, a set of dye molecules with known affinities for the substrate are structurally aligned based on a common scaffold. acs.org Then, the aligned molecules are placed in a 3D grid, and their steric and electrostatic interaction energies are calculated at each grid point using a probe atom. acs.org Finally, Partial Least Squares (PLS) regression is employed to derive a statistical model that relates the variations in these energy fields to the differences in the observed property (e.g., absorptivity or binding affinity). nih.gov

The results of a CoMFA study are often visualized as 3D contour maps. nih.gov These maps highlight regions where specific properties enhance or diminish the dye's affinity for the substrate. For example, green contours might indicate areas where steric bulk is favorable for interaction, while blue contours could show regions where positive electrostatic potential is beneficial. nih.gov Studies on red reactive dyes have successfully used CoMFA to build predictive models that correlate structural modifications with absorptivity, a key measure of dye-cellulose interaction. nih.gov Such models have revealed the predominance of electrostatic interactions in the dye-binding process. acs.org This information is invaluable for designing new reactive dyes with optimized structures for higher affinity and selectivity towards cellulose fibers. nih.govnih.gov

Table 2: Statistical Results from a CoMFA Study on Red Reactive Dyes Data derived from a representative study on red reactive azo dyes and their interaction with cellulose. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.697 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.978 | Shows a high correlation between predicted and experimental data. |

| Standard Error of Estimate (SEE) | 0.089 | Measures the goodness of fit of the regression model. |

| F-value | 175.7 | Indicates the statistical significance of the model. |

| Steric Field Contribution | 50.1% | Percentage contribution of steric fields to the model. |

| Electrostatic Field Contribution | 49.9% | Percentage contribution of electrostatic fields to the model. |

Molecular Dynamics Simulations of Dye-Material Binding

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. diva-portal.org In the context of Reactive Red 11 and other azo dyes, MD simulations provide atomic-level insights into the dynamic processes of dye aggregation in solution and binding to materials like cellulose. researchgate.networktribe.comresearchgate.net These simulations can model the complex interplay between the dye, the substrate (e.g., cotton fiber), and the solvent (water), which is essential for understanding the dyeing mechanism. researchgate.net

MD simulations can be used to calculate the absolute binding free energy (ΔG_binding) between a dye molecule and the cellulose surface, offering a quantitative measure of their affinity. researchgate.net Studies have shown how factors such as dye structure, salt concentration, and the pore size of the cellulose material influence this binding energy. For instance, reactive dyes with more aromatic rings and hydrogen-bonding groups (hydroxyl, amino) tend to exhibit stronger interactions and higher binding energies. researchgate.net Furthermore, simulations can elucidate the role of salts like NaCl, which reduce the electrostatic repulsion between the anionic dye and the cellulose surface, thereby enhancing dye-cellulose binding. researchgate.net